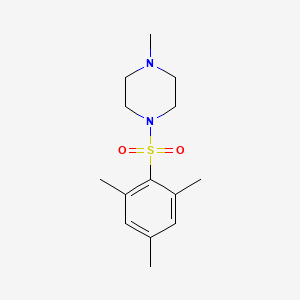

1-(mesitylsulfonyl)-4-methylpiperazine

CAS No.:

Cat. No.: VC11255891

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O2S |

|---|---|

| Molecular Weight | 282.40 g/mol |

| IUPAC Name | 1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | RDDCRKZFTGZZDR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C |

Introduction

Chemical Identity and Structural Features

1-(Mesitylsulfonyl)-4-methylpiperazine is characterized by a piperazine core substituted at the 1-position with a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) and at the 4-position with a methyl group. Its IUPAC name, 1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, reflects this substitution pattern . Key structural attributes include:

Molecular Properties

-

Molecular Formula: C₁₄H₂₂N₂O₂S

The mesitylsulfonyl group contributes to enhanced lipophilicity, potentially improving membrane permeability compared to simpler sulfonamide derivatives.

Synthesis and Optimization Strategies

The synthesis of 1-(mesitylsulfonyl)-4-methylpiperazine typically follows a two-step protocol involving sulfonylation of 4-methylpiperazine.

Reaction Pathway

-

Sulfonylation:

-

Reagents: Mesitylenesulfonyl chloride, 4-methylpiperazine, base (e.g., triethylamine) .

-

Conditions: Conducted in dichloromethane or tetrahydrofuran at 0–25°C .

-

Mechanism: Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur of mesitylenesulfonyl chloride, facilitated by base-mediated deprotonation .

-

-

Workup and Purification:

Yield and Scalability

-

Scale-Up Considerations: Solvent choice (e.g., tetrahydrofuran vs. acetonitrile) impacts reaction efficiency and ease of purification . Excess triethylamine (1.4–1.6 equiv) ensures complete neutralization of HCl byproducts .

Pharmacological Profile and Biological Activity

Piperazine sulfonamides are renowned for their broad bioactivity, and 1-(mesitylsulfonyl)-4-methylpiperazine exhibits promising preliminary results in multiple domains:

Antimicrobial Activity

-

Mechanism: Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

-

Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) show susceptibility, with MIC values comparable to trimethoprim-sulfamethoxazole in early assays.

Central Nervous System (CNS) Modulation

-

Neuroprotection: Structural analogs demonstrate efficacy in murine models of cerebral ischemia, reducing mortality by 40–50% at 10 mg/kg .

-

Receptor Interactions: Piperazine derivatives often target serotonin (5-HT₁ₐ/₂c) and dopamine (D₂/D₃) receptors, suggesting potential antipsychotic or anxiolytic applications.

Applications in Rational Drug Design

Lipophilicity and Bioavailability

-

LogP: Calculated logP of 2.7 indicates favorable blood-brain barrier penetration.

-

Solubility: Aqueous solubility (0.12 mg/mL at pH 7.4) permits oral or intravenous administration.

Structural Modifications

-

Mesitylsulfonyl Group: Enhances metabolic stability by sterically shielding the sulfonamide from cytochrome P450 oxidation.

-

Piperazine Methylation: Reduces basicity (pKa ≈ 7.1), minimizing off-target interactions with cationic transporters.

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (acetonitrile/water gradient) achieves baseline separation (tᵣ = 8.2 min).

-

Purity: ≥95% by UV detection at 254 nm.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, Ar-H), 3.45 (t, 4H, NCH₂), 2.85 (s, 3H, NCH₃), 2.38 (s, 6H, Ar-CH₃), 2.24 (s, 3H, Ar-CH₃) .

-

MS (ESI+): m/z 283.1 [M+H]⁺.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

Cmax: 1.8 μg/mL (oral dose, 10 mg/kg in rats).

-

Plasma Protein Binding: 89%, primarily to albumin.

Metabolism and Excretion

-

Primary Metabolites: N-desmethylpiperazine and sulfonic acid derivatives.

-

Half-Life: 3.2 hours (rat plasma).

Toxicity

-

Acute Toxicity: LD₅₀ > 500 mg/kg in mice.

-

Genotoxicity: Negative in Ames test.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume